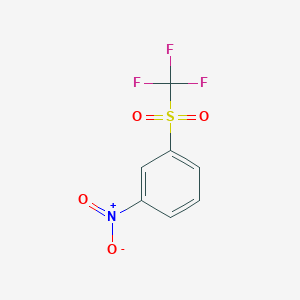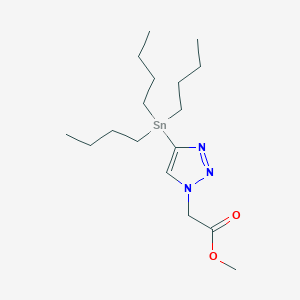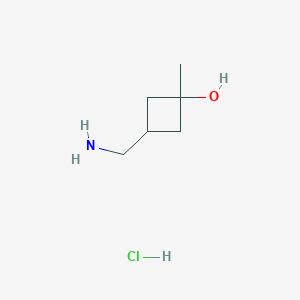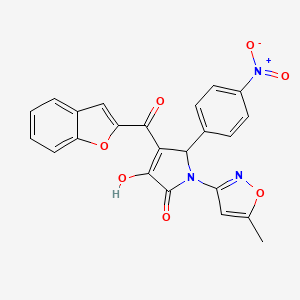![molecular formula C16H15N3O B2789976 N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 25810-58-6](/img/structure/B2789976.png)
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.317 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
作用机制
Target of Action
The primary target of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide is human glucokinase (GK) . GK is a key enzyme in the regulation of carbohydrate metabolism and has a significant role in maintaining glucose homeostasis .
Mode of Action
This compound acts as an allosteric activator of GK . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The bonding interactions of this compound with the residues in the allosteric site of GK protein have been predicted through molecular docking investigations .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway. By increasing the catalytic action of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to a decrease in blood glucose levels, providing a potential therapeutic effect for type-2 diabetes .
Result of Action
The activation of GK by this compound results in significant hypoglycemic effects . In vitro testing has shown that this compound strongly increases the catalytic action of GK, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
生化分析
Biochemical Properties
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide has been identified as an allosteric activator of human glucokinase (GK), a key enzyme in glucose metabolism . The compound interacts with the allosteric site of GK, leading to an increase in the catalytic action of the enzyme .
Cellular Effects
The activation of GK by this compound can have significant effects on cellular processes. By increasing the activity of GK, this compound can enhance glucose utilization and insulin secretion, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GK. It binds to the allosteric site of the enzyme, leading to conformational changes that enhance the enzyme’s catalytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound on GK activity have been observed in in vitro studies
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its activation of GK . This interaction could potentially influence metabolic flux and metabolite levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by further reactions to introduce the benzamide group . One common method involves the reaction of 2-aminobenzimidazole with benzoyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .
科学研究应用
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad spectrum of biological activities.
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
Benzoyl Chloride: Used in the synthesis of benzamide derivatives.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide stands out due to its specific structure, which combines the benzimidazole ring with a benzamide group. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(17-16(20)12-7-3-2-4-8-12)15-18-13-9-5-6-10-14(13)19-15/h2-11H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXCANPHKBFHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
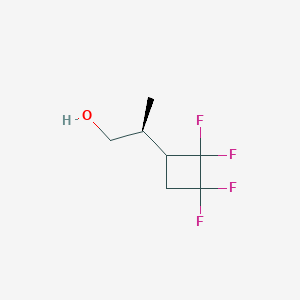
![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)

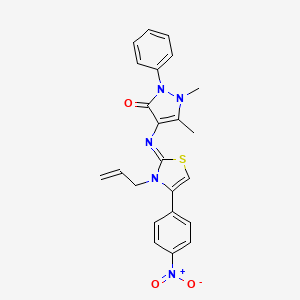
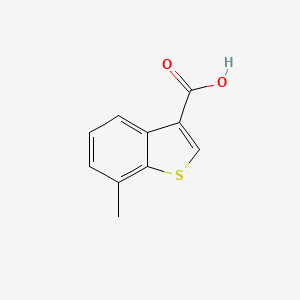
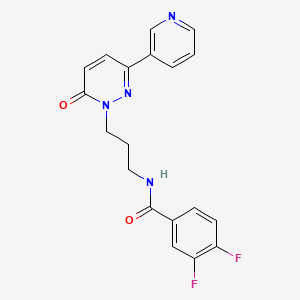
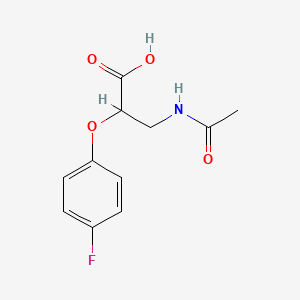
![Tert-butyl 4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate](/img/structure/B2789905.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2789906.png)
